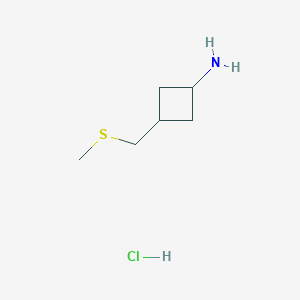
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2344686-06-0 . It has a molecular weight of 167.7 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-((methylthio)methyl)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Functionalization
- A study by Brand et al. (2003) demonstrated the synthesis of a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, derived from the reaction of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This process allows for further substitution at specific positions, indicating potential applications in the development of novel compounds with this structural motif (Brand et al., 2003).
Stereocontrolled Synthesis
- Chang et al. (2019) reported the stereocontrolled synthesis of tri-functionalized cyclobutane scaffolds, starting from a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid. This demonstrates the capacity for precise control over the spatial arrangement of atoms in these cyclobutane derivatives (Chang et al., 2019).
Cyclobutane Derivatives as Intermediates
- Gaoni (1988) explored the addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes. The reaction introduces nitrogen at a specific position, indicating a method to obtain precursors of α-amino cyclobutane carboxylic acids, which are valuable in the synthesis of complex organic molecules (Gaoni, 1988).
Modular Synthons for Medicinal Chemistry
- Mohammad et al. (2020) synthesized a protected ɑ-aminocyclobutanone as a modular synthon, demonstrating its utility in accessing cyclobutanone-containing lead inhibitors for various enzymes. This highlights the relevance of such compounds in medicinal chemistry and drug development (Mohammad et al., 2020).
Synthesis of Biologically Active Compounds
- Feng et al. (2019, 2020) described a diastereo- and enantioselective method for synthesizing polysubstituted aminocyclobutanes. Such compounds are significant substructures in biologically active molecules, emphasizing the importance of cyclobutane derivatives in the pharmaceutical industry (Feng et al., 2019), (Feng et al., 2020).
Application in Microencapsulation
- Yang et al. (2011) utilized a cyclobutane-containing compound in the microencapsulation of λ-cyhalothrin, an insecticide. This study shows the potential use of such compounds in the formulation and delivery of agricultural chemicals (Yang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOQAZLJPTZBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

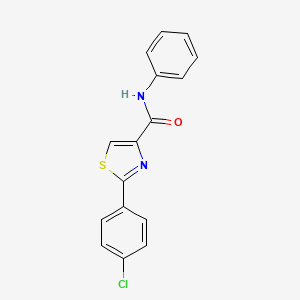
![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)
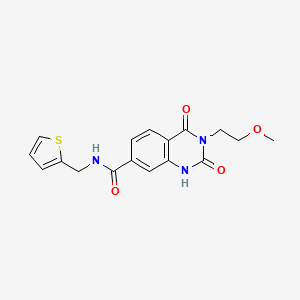
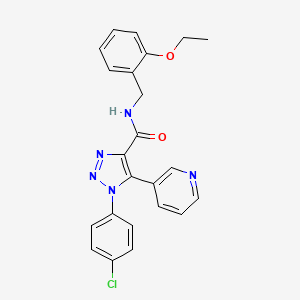
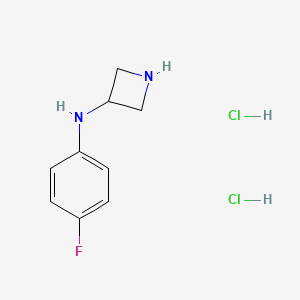

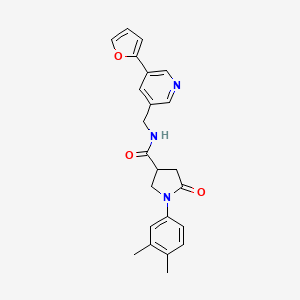
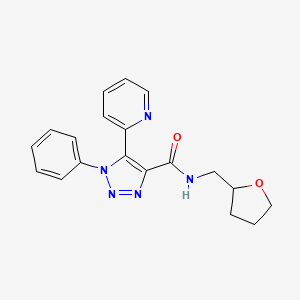
![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)

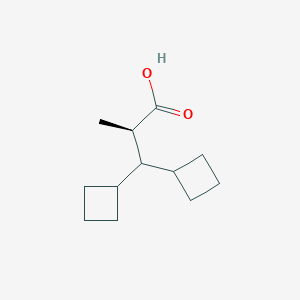
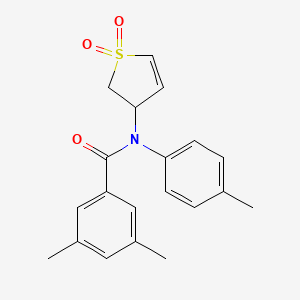
![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)